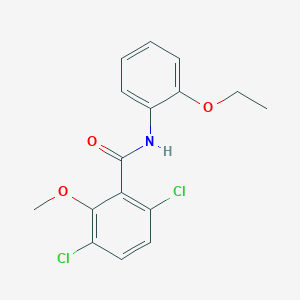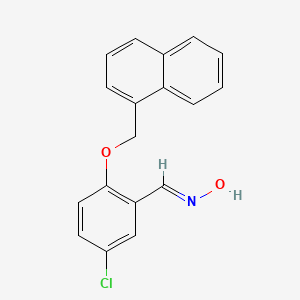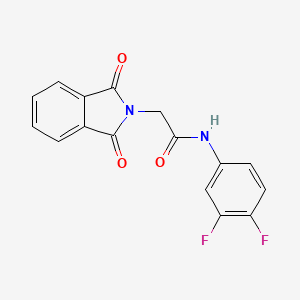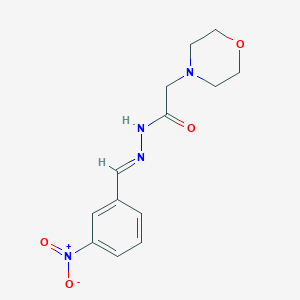![molecular formula C17H17NO2S2 B5559446 2-{[5-ethyl-2-(ethylthio)-3-thienyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5559446.png)
2-{[5-ethyl-2-(ethylthio)-3-thienyl]methyl}-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives, closely related to the target compound, typically starts from simpler precursors like 3-sulfolene. The process involves epoxidation followed by the opening of the epoxide with nucleophiles to yield the desired derivatives. Further modifications can lead to a variety of functional groups being introduced into the hexahydro-1H-isoindole framework (Tan et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been extensively studied using X-ray diffraction, vibrational spectroscopy, and theoretical calculation methods. These studies provide detailed insights into the conformational and structural aspects of the molecules, contributing significantly to our understanding of their chemical behavior (Torrico-Vallejos et al., 2010).
Chemical Reactions and Properties
The reactivity of isoindole derivatives is influenced by their structural framework and substituents. Studies show that these compounds can undergo various chemical reactions, including nucleophilic additions, cycloadditions, and more, leading to a wide range of products with diverse chemical properties. The specific reactivity patterns of these compounds are crucial for designing synthetic strategies for new derivatives with desired functionalities (Kawamura & Casida, 1990).
Physical Properties Analysis
The physical properties of isoindole derivatives, including solubility, melting points, and crystal structure, are important for their practical applications. For example, the crystallographic analysis provides insights into the molecular packing and intermolecular interactions, which are key factors influencing the material properties of these compounds (Baggio et al., 1998).
Chemical Properties Analysis
The chemical properties of isoindole derivatives are largely determined by their electronic structure, which can be studied using spectroscopic techniques and theoretical calculations. These analyses help in understanding the electron distribution within the molecule, which is crucial for predicting its reactivity and interactions with other molecules (Ibrahim et al., 2012).
科学的研究の応用
Synthetic Pathways and Derivatives Research has explored various synthetic routes and derivatives of related isoindole-1,3-dione compounds. For instance, the reaction of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid produced angular isoindole-6,12-diones. These compounds were further characterized by X-ray structural analysis and dynamic NMR, highlighting their potential in creating complex molecular structures with specific functional applications (Vasilin et al., 2015). Another study presented a novel synthesis approach for 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives, showcasing the versatility of sulfur-containing compounds in organic synthesis (Yin et al., 2008).
Structural and Vibrational Analysis Detailed analyses of related isoindole-1,3-dione derivatives include structural determination and vibrational properties assessment. For example, a study on a divalent sulfur substituted phthalimide variant provided insights into its crystal structure and vibrational properties, enhancing understanding of its potential for further chemical modifications and applications (Torrico-Vallejos et al., 2010).
Photophysical Properties Research into the photophysical properties of isoindole-1,3-dione derivatives has revealed potential applications in fluorescent materials and organic electronics. For instance, studies have synthesized and analyzed the excited-state intramolecular proton transfer (ESIPT) chromophores based on isoindole-1,3-dione derivatives, indicating their utility in developing new fluorescent materials with sensitivity to solvent polarity (Deshmukh & Sekar, 2015).
Organic Electronics Isoindole-1,3-dione derivatives have also been investigated for their potential in organic electronics. A study on n-type conjugated polyelectrolytes incorporating isoindole-1,3-dione units demonstrated their efficacy as electron transport layers in polymer solar cells, highlighting their role in enhancing power conversion efficiencies (Hu et al., 2015).
特性
IUPAC Name |
2-[(5-ethyl-2-ethylsulfanylthiophen-3-yl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S2/c1-3-12-9-11(17(22-12)21-4-2)10-18-15(19)13-7-5-6-8-14(13)16(18)20/h5-9H,3-4,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCDMPCQWOCBEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)SCC)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-ethyl-2-(ethylsulfanyl)thiophen-3-yl]methyl}-1H-isoindole-1,3(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(methoxymethyl)-4,6-dimethylpyrido[3'',2'':4',5']thieno[3',2':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B5559363.png)

![4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5559368.png)
![2-cyclopropyl-9-[2-(2-hydroxyethoxy)benzyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5559394.png)



![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5559424.png)
![3-(2,4-dichlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5559431.png)
![2-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-isoxazolidinol](/img/structure/B5559436.png)

![N-(2,2-difluoroethyl)-4-[(3-hydroxy-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5559462.png)
![1,1'-{1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrole-3,4-diyl}diethanone](/img/structure/B5559469.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5559473.png)